molecular formula C21H27NO B13798438 Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- CAS No. 5076-60-8

Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)-

Cat. No.: B13798438
CAS No.: 5076-60-8
M. Wt: 309.4 g/mol
InChI Key: OLZUTLBHIYGXLO-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- is a complex organic compound characterized by its unique structure, which includes a cyclohexanol ring, a phenyl group, and a diethylamino propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- typically involves multiple steps, starting with the preparation of the cyclohexanol ring and the subsequent addition of the phenyl and diethylamino propynyl groups. One common method involves the acetylation of 1-ethynyl-1-cyclohexanol in the presence of a catalytic amount of ruthenium chloride at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the available resources.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce various alcohols.

Scientific Research Applications

Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes like Cathepsin B by binding to their active sites and preventing their normal function . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethynyl-1-cyclohexanol
  • 1-Ethynyl-1-hydroxycyclohexane
  • 1-Hydroxy-1-ethynylcyclohexane

Uniqueness

Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- is unique due to its combination of a cyclohexanol ring, a phenyl group, and a diethylamino propynyl group

Properties

CAS No.

5076-60-8

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

1-[2-[4-[3-(diethylamino)prop-1-ynyl]phenyl]ethynyl]cyclohexan-1-ol

InChI

InChI=1S/C21H27NO/c1-3-22(4-2)18-8-9-19-10-12-20(13-11-19)14-17-21(23)15-6-5-7-16-21/h10-13,23H,3-7,15-16,18H2,1-2H3

InChI Key

OLZUTLBHIYGXLO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CC1=CC=C(C=C1)C#CC2(CCCCC2)O

Origin of Product

United States

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